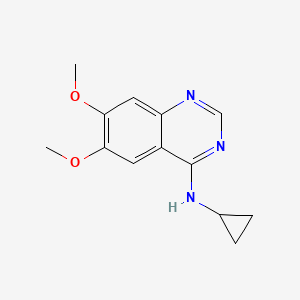
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 6,7-dimethoxyquinazolin-4-one with cyclopropylamine under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反応の分析
Types of Reactions
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
科学的研究の応用
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these kinases, thereby interfering with signal transduction pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Tandutinib: A kinase inhibitor used in cancer treatment.
Erlotinib: An epidermal growth factor receptor (EGFR) inhibitor used in non-small-cell lung cancer.
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Uniqueness
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine is unique due to its specific cyclopropyl substitution, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives .
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-9-10(6-12(11)18-2)14-7-15-13(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15,16) |
InChIキー |
LBQRAESOXNRTKU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3CC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















